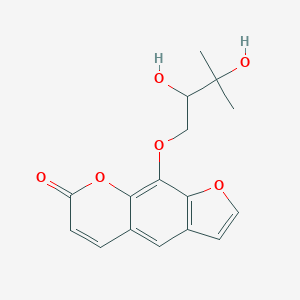

(±)-Heraclenol

描述

准备方法

雪莲果素可以通过色谱纯化从雪莲果的根部分离出来 植物地下部分的丙酮提取物经过纯化后可得到雪莲果素

化学反应分析

雪莲果素会发生各种化学反应,包括:

氧化: 雪莲果素可以被氧化形成不同的衍生物。

还原: 还原反应可以改变呋喃香豆素的结构。

取代: 取代反应可以在雪莲果素分子中引入不同的官能团。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所使用的特定试剂和条件。

科学研究应用

Overview

(±)-Heraclenol has been investigated for its antimicrobial and antibiofilm activity against UPEC, which are notorious for their role in community and healthcare-associated UTIs. The emergence of multidrug-resistant strains necessitates the exploration of novel antimicrobial agents.

In Vitro and In Vivo Studies

A study published in January 2023 demonstrated that this compound effectively reduced bacterial loads in both in vitro and in vivo models. The minimum inhibitory concentration (MIC) was determined to be 1024 µg/mL, which, while high, did not show significant cytotoxicity on Vero cell lines at this concentration . The compound's efficacy was further validated through histopathological examinations, which indicated a reversal of inflammatory changes in bladder and kidney tissues after treatment.

Efficacy in Murine Models

In an experimental setup using murine models with transurethral catheter-induced UTIs, treatment with this compound resulted in a significant reduction in bacterial counts across urine, bladder, and kidney samples. The drug was administered at varying concentrations relative to its MIC, demonstrating effective clearance of infections .

Histopathological Analysis

Histopathological evaluations showed that infected mice treated with this compound exhibited normal glomeruli with mild chronic inflammation compared to untreated controls that displayed severe inflammation and neutrophil infiltration . This suggests that this compound not only reduces bacterial load but also mitigates tissue damage associated with UPEC infections.

Chemical Modifications

Given the high MIC value observed, future research may focus on chemical modifications of this compound to enhance its potency and reduce MIC levels. Additionally, exploring its synergistic effects with other antimicrobial agents could provide new avenues for treatment strategies against resistant bacterial strains .

Broader Applications

Beyond its antibacterial properties, there is potential for investigating this compound's applications in other domains such as anti-inflammatory therapies or as a scaffold for developing new drugs targeting various bacterial infections. Its natural origin and unique mechanism of action may offer advantages over synthetic antibiotics.

作用机制

雪莲果素通过抑制细菌中的组氨酸生物合成发挥作用。 它与组氨酸醇磷酸氨基转移酶 (HisC) 的活性位点结合,阻止其被天然底物激活 . 这种抑制会破坏细菌的生长和生物膜的形成,使雪莲果素成为一种有效的抗菌剂。

相似化合物的比较

雪莲果素与其他呋喃香豆素化合物类似,例如雪莲果宁、佛手柑内酯和白芷素 . 雪莲果素抑制组氨酸生物合成和特异性结合 HisC 的独特能力使其与其他呋喃香豆素区分开来 . 这些特性使雪莲果素成为在抗菌应用中进一步研究和开发的有希望的候选药物。

生物活性

(±)-Heraclenol, a natural furocoumarin compound, has garnered attention for its biological activities, particularly its antimicrobial and potential antitumor properties. This article delves into the compound's mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 288.29 g/mol

This compound is primarily isolated from the roots of Heracleum candicans through chromatographic purification methods. Its structure has been elucidated using various spectroscopic techniques, including UV, HR-ESIMS, and NMR spectroscopy.

Target Enzyme

This compound selectively inhibits the enzyme histidinol-phosphate aminotransferase (HisC) , a key player in the histidine biosynthesis pathway in bacteria. By binding to the active site of HisC, this compound prevents its activation by the native substrate, thereby disrupting histidine production and inhibiting bacterial growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against Uropathogenic Escherichia coli (UPEC), a major cause of urinary tract infections (UTIs). The minimum inhibitory concentration (MIC) of this compound is reported to be high at 1024 µg/mL , necessitating further chemical modifications or synergistic approaches to enhance its potency .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces biofilm formation by up to 70% in UPEC. This reduction is critical as biofilms contribute to chronic infections and resistance to treatment. The compound also shows minimal cytotoxicity against Vero cell lines at its MIC concentration .

In Vivo Studies

In vivo experiments using a murine catheter UTI model revealed that treatment with this compound effectively decreased bacterial loads in urine, bladder, and kidney tissues by at least 4 logs . Histopathological examinations indicated a reversal of inflammatory changes in bladder and kidney tissues following treatment .

Table 1: Cytotoxicity Assessment of this compound on Vero Cell Lines

| Sr. No. | Concentration (µg/mL) | Absorbance at 595 nm | % Cell Viability |

|---|---|---|---|

| 1 | 4096 | 0.7681 | 87.67 |

| 2 | 2048 | 0.7603 | 86.78 |

| 3 | 1024 | 0.7675 | 87.60 |

| 4 | 512 | 0.8253 | 94.20 |

| 5 | Control Cell | 0.8761 | 100 |

This table summarizes the cytotoxic effects of this compound on Vero cells, indicating that even at high concentrations, the compound maintains significant cell viability.

Safety Profile

While this compound demonstrates promising antimicrobial effects, it is classified as very toxic to aquatic life with long-lasting effects. Further studies are required to evaluate its safety profile comprehensively in different biological systems.

Conclusion and Future Directions

This compound shows potential as an antimicrobial agent against UPEC due to its ability to inhibit histidine biosynthesis selectively and reduce biofilm formation significantly. However, its high MIC indicates that further research is needed to enhance its efficacy through chemical modifications or combination therapies with other antimicrobials.

Future studies should focus on:

- Reducing the MIC through structural modifications.

- Exploring the synergistic effects with other antimicrobial agents.

- Investigating the potential for resistance development against this compound.

属性

CAS 编号 |

31575-93-6 |

|---|---|

分子式 |

C16H16O6 |

分子量 |

304.29 g/mol |

IUPAC 名称 |

9-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C16H16O6/c1-16(2,19)11(17)8-21-15-13-10(5-6-20-13)7-9-3-4-12(18)22-14(9)15/h3-7,11,17,19H,8H2,1-2H3/t11-/m1/s1 |

InChI 键 |

FOINLJRVEBYARJ-LLVKDONJSA-N |

SMILES |

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |

手性 SMILES |

CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |

规范 SMILES |

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |

外观 |

Powder |

熔点 |

117-118°C |

Key on ui other cas no. |

26091-76-9 |

物理描述 |

Solid |

Pictograms |

Environmental Hazard |

同义词 |

heraclenol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Heraclenol inhibits bacterial histidine biosynthesis. [] Molecular docking studies suggest that it binds to the active site of HisC, a key enzyme in the histidine biosynthesis pathway, preventing its activation by the native substrate. [] This disruption of histidine production ultimately hinders bacterial growth and survival.

A: Yes, heraclenol significantly reduces biofilm formation by up to 70% in Uropathogenic Escherichia coli (UPEC). [] This suggests its potential as a therapeutic agent against chronic and recurrent infections where biofilms play a crucial role.

A: The molecular formula of heraclenol is C16H16O5, and its molecular weight is 288.29 g/mol. [, ]

A: Heraclenol's structure has been elucidated using various spectroscopic methods, including UV, HR-ESIMS, and 1D and 2D NMR spectroscopy. [, , , , , ] These techniques provide detailed information about the compound's functional groups, connectivity, and stereochemistry.

ANone: The provided research focuses on the biological activity and chemical characterization of heraclenol. There's limited information regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects.

ANone: Current research primarily focuses on heraclenol's biological activity as an antimicrobial and potential antitumor agent. There is no information available about its catalytic properties or applications in chemical reactions.

A: Yes, molecular docking studies have been conducted to understand the interaction between heraclenol and the HisC enzyme involved in histidine biosynthesis. [] These simulations suggest that heraclenol binds to the active site of HisC, potentially explaining its antibacterial activity.

A: Research on furocoumarins indicates that the position and nature of substituents on the aromatic ring significantly influence their antiproliferative and cytotoxic activities. [, ] For instance, furocoumarins with an alkoxy group at C-5 or C-8 exhibit stronger inhibitory effects on melanoma cell proliferation compared to other substitutions. []

A: While the research highlights the need for chemical modifications to improve heraclenol's potency and bioavailability, [] specific data on its stability under various conditions and formulation strategies is limited in the provided papers.

ANone: The research primarily focuses on the discovery and characterization of heraclenol and its derivatives. Information regarding specific SHE regulations, risk minimization, or responsible practices is not discussed in these studies.

A: The research indicates that heraclenol has a high MIC value, suggesting low bioavailability. [] Further chemical modifications are needed to enhance its potency and achieve clinically relevant concentrations in human tissues. []

A: Heraclenol exhibits antibacterial activity against UPEC, although its MIC value is high (1024 µg/mL). []

A: Yes, heraclenol's efficacy has been evaluated in a murine catheter UTI model. Treatment with heraclenol effectively reduced bacterial loads in the kidneys, bladder, and urine samples. [] Additionally, it showed a reversal of inflammatory changes in bladder and kidney tissues upon histopathological examination. []

ANone: The provided research does not offer specific details on resistance mechanisms against heraclenol or its relation to other antimicrobial compounds. Further investigation is needed to understand the potential development of resistance and cross-resistance patterns.

A: While heraclenol showed no significant cytotoxicity against the Vero cell line at its MIC, [] other studies have indicated potential phototoxic effects for some furocoumarins. [, ]

ANone: The provided literature focuses on the isolation, identification, and initial activity assessments of heraclenol. Specific strategies for drug delivery and targeting are not discussed in these papers.

ANone: The provided research does not delve into the identification or utilization of biomarkers for predicting heraclenol efficacy, monitoring treatment response, or identifying potential adverse effects.

A: Various techniques have been employed to isolate, characterize, and quantify heraclenol, including: - Chromatographic techniques: Column chromatography, [, , , , , ], thin-layer chromatography (TLC), [, ], high-performance liquid chromatography (HPLC), [, , , ] and preparative HPLC. [, ] - Spectroscopic methods: UV, [, , ], HR-ESIMS, [], 1D and 2D NMR spectroscopy, [, , , ] and mass spectrometry. [] - Bioassays: Antibacterial assays, [, , , ], antiproliferative assays, [, ], cytotoxicity assays, [, , , ], anti-inflammatory assays, [, ] and antifungal assays. []

ANone: The research primarily focuses on heraclenol's biological activity and chemical properties. Information about its environmental impact, degradation pathways, or mitigation strategies is not included in the provided materials.

ANone: The research papers don't provide specific details on the dissolution rate or solubility of heraclenol in various media. Further investigation is needed to understand how these factors impact its bioavailability and efficacy.

ANone: While several analytical methods, particularly chromatographic techniques, have been used to study heraclenol, specific details about method validation (accuracy, precision, specificity) are not extensively discussed in the provided research.

ANone: The provided research does not focus on the quality control and assurance aspects related to heraclenol development, manufacturing, or distribution.

ANone: The research primarily focuses on the isolation, characterization, and preliminary biological activity of heraclenol. Information regarding its potential immunogenicity, interactions with drug transporters and metabolizing enzymes, or its biocompatibility and biodegradability is not explored in these studies.

A: The research primarily focuses on heraclenol and its derivatives. While it mentions the potential of exploring synergistic effects with other antimicrobials, [] it doesn't directly compare heraclenol with alternative compounds or discuss substitutes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。